
5-Hydroxy Lansoprazole Sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Lansoprazole Sulfide is a chemical compound obtained from Lansoprazole, a proton pump inhibitor . This derivative of Lansoprazole has been extensively examined due to its potential applications . It is also an inhibitor of fatty acid synthase (FASN) .
Synthesis Analysis
The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the proton pump inhibitor Lansoprazole. Like Lansoprazole, it is extensively metabolized by CYP2C19 and CYP3A4. The major metabolites of Lansoprazole are 5-hydroxy Lansoprazole and Lansoprazole sulfone .Molecular Structure Analysis
The molecular formula of 5-Hydroxy Lansoprazole Sulfide is C16H14F3N3O2S . It contains a total of 41 bonds; 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic hydroxyl, 1 aromatic ether, 1 sulfide, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
5-Hydroxy Lansoprazole Sulfide is a major metabolite of Lansoprazole, which is broken down in the liver by enzymes CYP3A4 and CYP2C19 . It specifically inhibits enoyl reductase, and was found to more effectively inhibit FASN function than Lansoprazole .科学的研究の応用
Pharmacokinetics and Metabolism : 5-Hydroxy Lansoprazole, along with Lansoprazole sulfone, is a primary metabolite of Lansoprazole. Their concentrations and pharmacokinetic properties have been extensively studied in various populations, including healthy volunteers and specific demographic groups like the elderly or those with certain genetic polymorphisms affecting metabolism (Min Song, Xuan Gao, T. Hang, A. Wen, 2008).
Influence of Genetic Variations : Studies have shown that genetic variations, particularly in the cytochrome P450 enzymes like CYP2C19 and CYP3A4, significantly impact the metabolism of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole. These variations can affect the drug's efficacy and safety profile in different individuals (R. Pearce, A. D. Rodrigues, J. Goldstein, A. Parkinson, 1996).
Application in Drug Interaction Studies : The metabolic pathways of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole, provide insights into potential drug interactions. For example, the role of CYP2C19 in metabolizing Lansoprazole to 5-Hydroxy Lansoprazole suggests that drugs affecting CYP2C19 activity could alter Lansoprazole’s effectiveness (Hong-rong Xu, Wei-li Chen, Xuening Li, N. Chu, 2010).
Clinical Efficacy and Dosage Adjustments : Understanding the metabolism of Lansoprazole to 5-Hydroxy Lansoprazole is crucial for optimizing its clinical efficacy. This knowledge helps in adjusting dosages for different patient groups, including those with hepatic or renal impairment, to avoid adverse effects (B. Flouvat, B. Delhotal‐Landes, A. Cournot, F. Dellatolas, 1993).
Role in Stereoselective Metabolism : Research also delves into the stereoselective metabolism of Lansoprazole, examining how different enantiomers of Lansoprazole and 5-Hydroxy Lansoprazole are metabolized differently in the body. This understanding is important for developing more effective and safer chiral drugs (M. Miura, H. Tada, N. Yasui‐Furukori, T. Uno, K. Sugawara, T. Tateishi, T. Suzuki, 2004).
Safety And Hazards
Safety data sheets suggest that 5-Hydroxy Lansoprazole Sulfide may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and avoid contact with skin and eyes . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .
将来の方向性
While there is limited information available on the future directions of 5-Hydroxy Lansoprazole Sulfide, it is worth noting that Lansoprazole and its derivatives continue to be a subject of research, particularly in the context of gastrointestinal disorders . As our understanding of these compounds grows, so too will the potential applications and directions for future research.
特性
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUQLARNZLTQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857783 |
Source


|
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy Lansoprazole Sulfide | |
CAS RN |
131926-96-0 |
Source


|
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

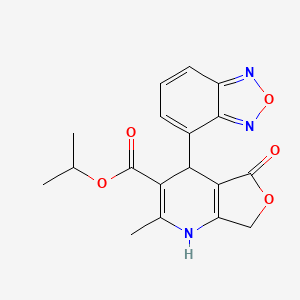
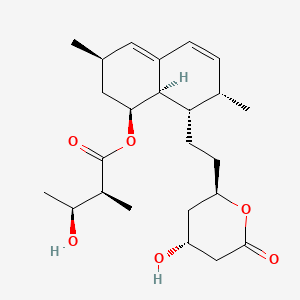
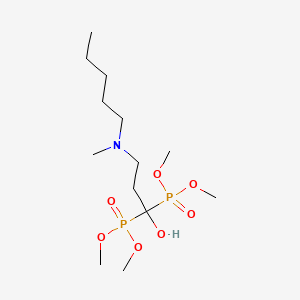
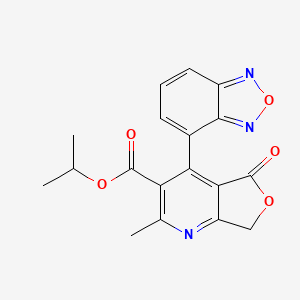
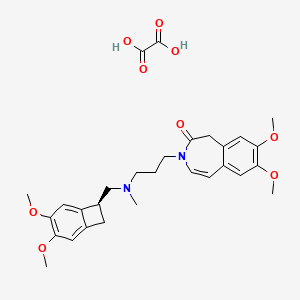

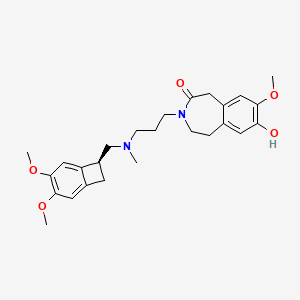
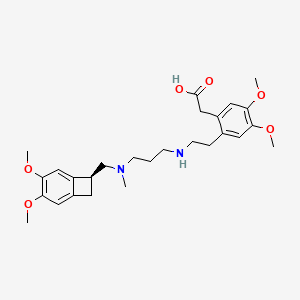
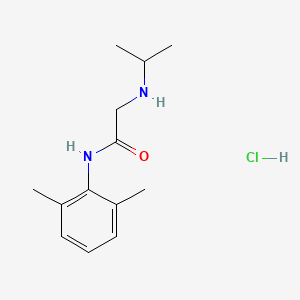
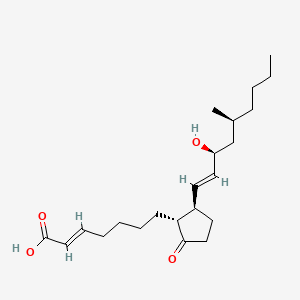
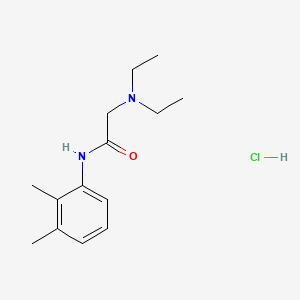
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)